

SGC-CBP30: Application Notes and Protocols for Primary Cell Culture

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Compound of Interest

Compound Name:	Sgc-cbp30
CAS No.:	1613695-14-9
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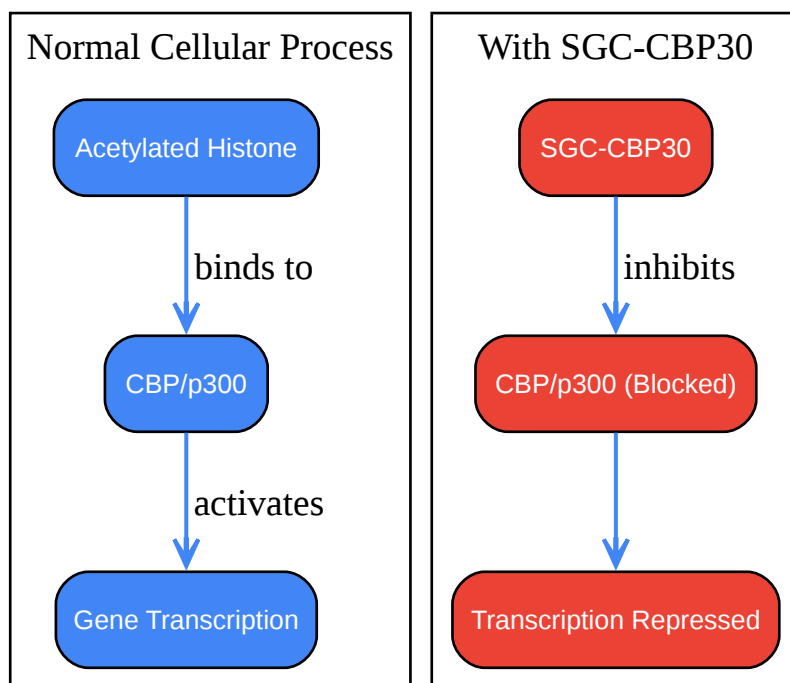
Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, **SGC-CBP30** effectively disrupts the interaction of CBP/p300 with acetylated histones and other proteins, leading to modulation of gene transcription.[3][5] This document provides detailed application notes and protocols for the use of **SGC-CBP30** in primary cell culture, a critical tool for studying cellular processes in a more physiologically relevant context.

Mechanism of Action

SGC-CBP30 specifically targets the bromodomains of CBP and p300, preventing them from "reading" acetylated lysine residues on histones and other proteins.[3][5] This disruption interferes with the recruitment of the transcriptional machinery to gene promoters and

enhancers, ultimately leading to a highly specific transcriptional reprogramming.[5][6] Unlike pan-HAT inhibitors, **SGC-CBP30**'s targeted approach on the reader domain allows for a more nuanced investigation of CBP/p300 function.[5]



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SGC-CBP30 Mechanism of Action

Applications in Primary Cell Culture

SGC-CBP30 has been utilized in various primary cell culture systems to investigate its effects on fundamental biological processes.

- Immunology: In primary human CD4+ T cells, **SGC-CBP30** has been shown to suppress the differentiation of Th17 cells and reduce the secretion of IL-17A, a key cytokine in inflammatory responses.[7][8] This makes it a valuable tool for studying autoimmune and inflammatory diseases.
- Sepsis and Inflammation: Studies using primary murine peritoneal macrophages (MPM) have demonstrated that **SGC-CBP30** can inhibit the release of high mobility group box 1

(HMGB1), a critical mediator in sepsis, by blocking its nucleocytoplasmic transport and synthesis.[9]

- Cellular Reprogramming: **SGC-CBP30** has been identified as an enhancer of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[3]
- Myogenic Differentiation: In porcine skeletal muscle satellite cells, **SGC-CBP30** has been used to investigate the role of H3K27 acetylation in myogenic differentiation.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for **SGC-CBP30** from various assays.

Table 1: Binding Affinity and Inhibitory Concentrations

Parameter	Target	Value	Assay Type	Reference
Kd	CBP	21 nM	Isothermal Titration Calorimetry (ITC)	[12]
Kd	p300	32 nM	Isothermal Titration Calorimetry (ITC)	
IC50	CBP	21 - 69 nM	Cell-free assay	[2]
IC50	p300	38 nM	Cell-free assay	[2]
EC50	CBP-H3.3 Binding	0.28 μ M	NanoBRET Assay (in HEK293 cells)	[6]
EC50	MYC expression reduction	2.7 μ M	Quantigene Plex Assay (in AMO1 cells)	[13]

Table 2: Selectivity Profile

Bromodomain	Selectivity over CBP (fold)	Assay Type	Reference
BRD4(1)	40	Isothermal Titration Calorimetry (ITC)	[12]
BRD4(2)	250	Not Specified	

Experimental Protocols

General Handling and Storage

- Formulation: **SGC-CBP30** is a crystalline solid.[2]
- Solubility: Soluble in DMSO (≤ 19 mM) and absolute ethanol (≤ 9.8 mM).[2]
- Storage: Store the solid compound at -20°C , protected from light and with a desiccant for long-term stability.[2] Stock solutions in DMSO can be stored at -20°C ; it is recommended to aliquot to avoid repeated freeze-thaw cycles.[2]

Preparation of Stock Solutions

- To prepare a 10 mM stock solution in DMSO, dissolve 1 mg of **SGC-CBP30** in 196 μL of DMSO.[2]
- Vortex briefly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C .

General Protocol for Treating Primary Cells

This protocol provides a general guideline. Optimal conditions (concentration, incubation time) should be determined empirically for each primary cell type and experimental setup.



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General Experimental Workflow

- **Cell Seeding:** Plate primary cells at the desired density in appropriate culture medium and allow them to adhere or stabilize overnight.
- **Preparation of Working Solution:** Dilute the **SGC-CBP30** stock solution in fresh culture medium to the desired final concentration immediately before use. It is critical to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[2]
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing **SGC-CBP30** or a vehicle control (medium with the same concentration of DMSO).
- **Incubation:** Incubate the cells for the desired period. Incubation times can range from a few hours (e.g., 6 hours for gene expression analysis) to several days (e.g., 6 days for viability assays), depending on the experiment.[6]
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses, including:
 - **RNA analysis (qRT-PCR, RNA-seq):** To assess changes in gene expression.
 - **Protein analysis (Western blotting, ELISA):** To measure protein levels and cytokine secretion.
 - **Chromatin Immunoprecipitation (ChIP-qPCR, ChIP-seq):** To investigate changes in histone modifications and protein-DNA interactions.
 - **Cell viability and proliferation assays (e.g., Resazurin, MTT):** To determine the effect on cell growth.
 - **Flow cytometry:** For cell cycle analysis and apoptosis assays.

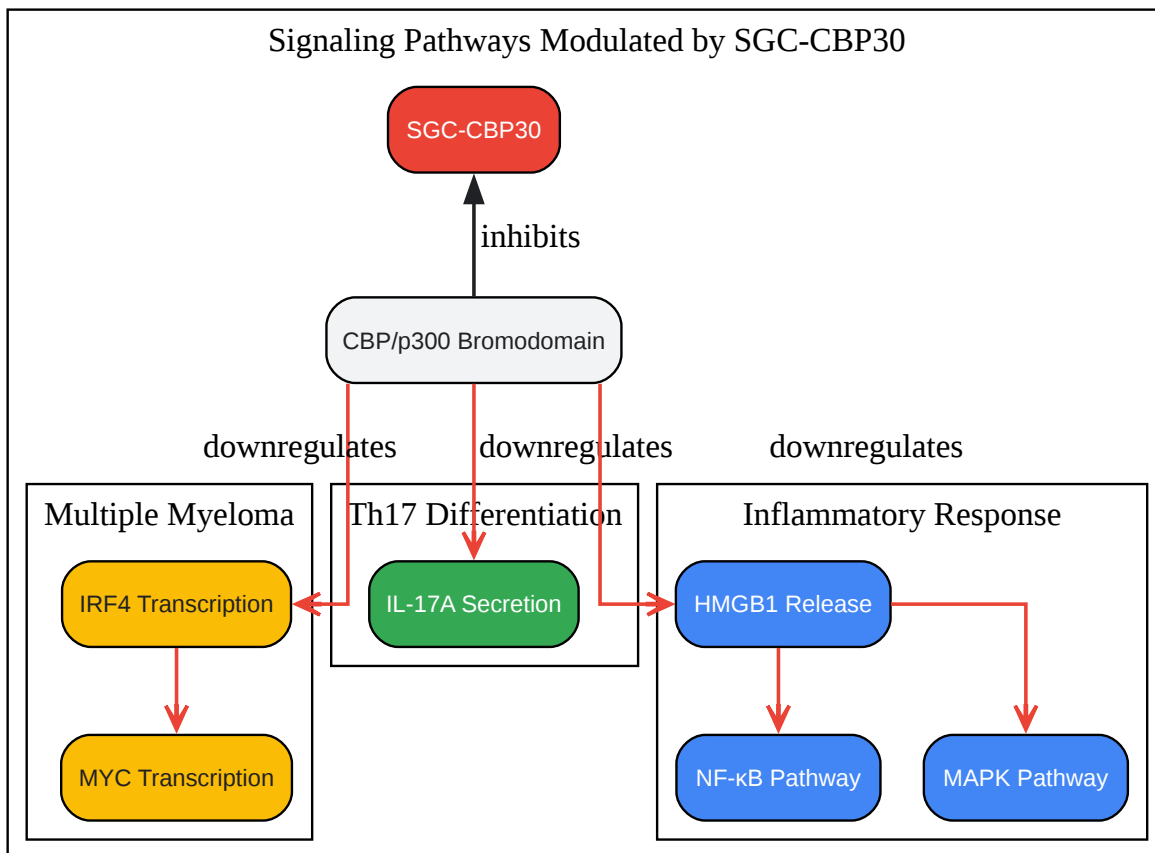
Example Protocol: Inhibition of Inflammatory Response in Primary Macrophages

This protocol is adapted from studies on the effect of **SGC-CBP30** on primary murine peritoneal macrophages (MPMs).[9]

- Isolation of MPMs: Isolate peritoneal macrophages from mice using standard procedures.
- Cell Culture: Plate MPMs in complete DMEM medium and allow them to adhere for 2-4 hours. Wash to remove non-adherent cells.
- Pre-treatment: Pre-treat the adherent MPMs with **SGC-CBP30** (e.g., 4 μ M) or vehicle (DMSO) for 2 hours.
- Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 500 ng/mL) or recombinant HMGB1 (e.g., 100-500 ng/mL) for the desired time (e.g., 1-24 hours).
- Analysis:
 - Cytokine Measurement: Collect the culture supernatant to measure the levels of inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) by ELISA.
 - Western Blotting: Lyse the cells to prepare whole-cell extracts. Analyze the phosphorylation status of key signaling proteins (e.g., MAPKs, IKK α/β , I κ B α) by Western blotting to assess pathway activation.
 - HMGB1 Release: Measure the concentration of HMGB1 in the culture supernatant by ELISA.

Signaling Pathways Affected by **SGC-CBP30**

SGC-CBP30 has been shown to modulate several key signaling pathways by altering the transcriptional landscape.



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Key Signaling Pathways Modulated by **SGC-CBP30**

- **IRF4/MYC Axis in Multiple Myeloma:** In multiple myeloma cells, **SGC-CBP30** has been shown to downregulate the expression of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival. This, in turn, leads to the suppression of the oncogene c-MYC.[6]
- **Th17 Cell Differentiation:** **SGC-CBP30** inhibits the production of IL-17A in human Th17 cells, suggesting an important role for CBP/p300 in the transcriptional regulation of this lineage-defining cytokine.[7]
- **HMGB1-Mediated Inflammation:** **SGC-CBP30** can block HMGB1-induced inflammatory responses by inhibiting the activation of downstream signaling pathways, including the NF-

κB and MAPK pathways.[9]

Conclusion

SGC-CBP30 is a powerful and selective tool for investigating the biological roles of the CBP/p300 bromodomains in primary cell cultures. Its ability to modulate specific transcriptional programs provides a unique opportunity to dissect complex cellular processes in a physiologically relevant setting. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize **SGC-CBP30** in their studies. As with any chemical probe, it is essential to include appropriate controls, such as a vehicle control and potentially a negative control compound, to ensure the observed effects are specific to the inhibition of the CBP/p300 bromodomains.

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